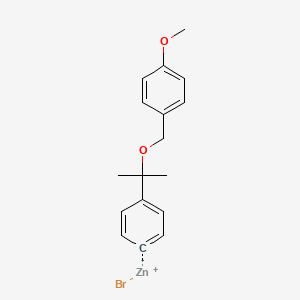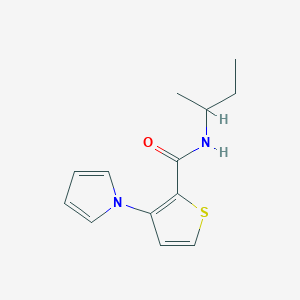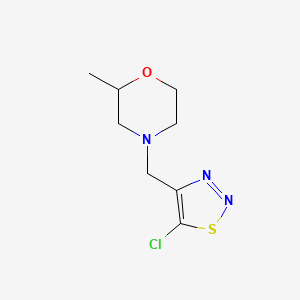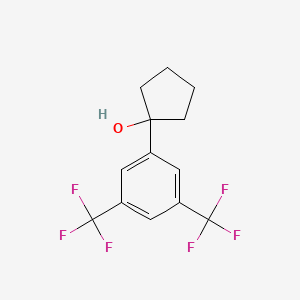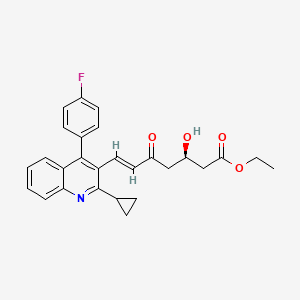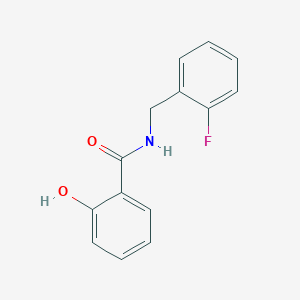
n-(2-Fluorobenzyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluorobenzyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a fluorobenzyl and a hydroxy group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(2-Fluorobenzyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 2-Fluorobenzyl-2-hydroxybenzoic acid.
Reduction: N-(2-Fluorobenzyl)-2-aminobenzylamine.
Substitution: N-(2-Methoxybenzyl)-2-hydroxybenzamide.
科学的研究の応用
N-(2-Fluorobenzyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-Fluorobenzyl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-Fluorobenzyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-Fluorobenzyl)-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxy group.
N-(2-Methoxybenzyl)-2-hydroxybenzamide: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
N-(2-Fluorobenzyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a fluorobenzyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxy group can participate in hydrogen bonding, making it a versatile molecule for various applications.
特性
分子式 |
C14H12FNO2 |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
N-[(2-fluorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-3-1-5-10(12)9-16-14(18)11-6-2-4-8-13(11)17/h1-8,17H,9H2,(H,16,18) |
InChIキー |
ICCFVGQVDRHUJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


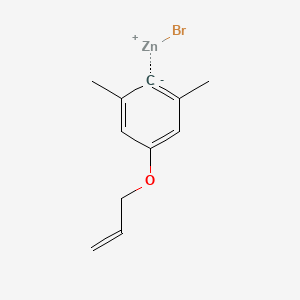
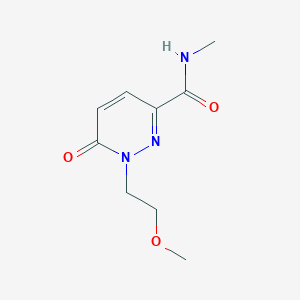
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
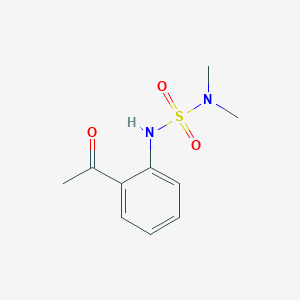
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
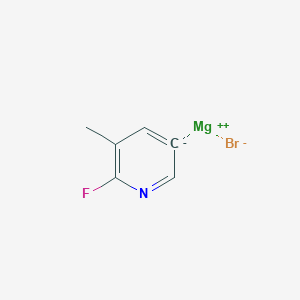
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
